1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea
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Overview
Description
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea is a complex organic compound that belongs to the class of thioureas. This compound is characterized by the presence of an indole ring, a phenethyl group, and a pyridinylmethyl group, all connected through a thiourea linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole derivative is then subjected to further reactions to introduce the ethyl and methyl groups.
The next step involves the preparation of the thiourea linkage This can be achieved by reacting the indole derivative with phenethyl isothiocyanate in the presence of a base such as triethylamine The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether at low temperatures.
Substitution: Various nucleophiles such as amines or alcohols; typically carried out in organic solvents such as dichloromethane or acetonitrile at room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Thiourea derivatives with different substituents
Scientific Research Applications
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine: Investigated for its potential therapeutic applications. Preliminary studies suggest that the compound may have activity against certain types of cancer and infectious diseases.
Industry: Used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the fields of materials science and chemical engineering.
Mechanism of Action
The mechanism of action of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea can be compared with other similar compounds, such as:
- 1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea : This compound has similar structural features but includes fluorine atoms, which may alter its chemical and biological properties.
- Sulfonamide-based indole derivatives : These compounds share the indole core structure but have different substituents, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research and industrial applications.
Biological Activity
1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. The structural features of this compound suggest it may interact with various biological targets, making it a candidate for drug development.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes an indole moiety, a phenethyl group, and a pyridine ring, which are known to contribute to biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit the proliferation of cancer cell lines such as MCF-7 and A549. The mechanism often involves the inhibition of key cell cycle regulators and apoptosis pathways.
Table 1: Anticancer Activity of Thiourea Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Example A | MCF-7 | 4.21 | CDK2 Inhibition |
Example B | A549 | 3.75 | Apoptosis Induction |
The compound's ability to inhibit cell proliferation can be attributed to its interaction with cell cycle proteins, leading to G1 phase arrest and subsequent apoptosis in cancer cells .
Anti-inflammatory Properties
Thiourea derivatives have also been investigated for their anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Table 2: Anti-inflammatory Effects
Compound | Inflammation Model | Effect | Reference |
---|---|---|---|
Compound X | Carrageenan-induced paw edema | Significant reduction in edema | |
Compound Y | LPS-stimulated macrophages | Decreased TNF-alpha levels |
These compounds typically act by modulating pathways such as NF-kB and MAPK, which are crucial in the inflammatory response.
Mechanistic Insights
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases involved in cell signaling pathways.
- Receptor Interaction : It could act as an antagonist or agonist at various receptors, influencing cellular responses.
- Gene Expression Modulation : By affecting transcription factors, the compound may alter the expression of genes involved in proliferation and inflammation.
Case Studies
Several case studies have highlighted the efficacy of thiourea derivatives in preclinical models:
- Study on MCF-7 Cells : A derivative similar to the target compound was tested and showed a significant reduction in cell viability at concentrations as low as 0.75 µM, indicating potent anticancer activity .
- Inflammation Model Study : In a mouse model of inflammation induced by carrageenan, administration of a related thiourea resulted in a 50% reduction in paw swelling compared to control groups .
Properties
IUPAC Name |
1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)-1-(pyridin-4-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4S/c1-20-23(24-9-5-6-10-25(24)29-20)14-18-30(19-22-11-15-27-16-12-22)26(31)28-17-13-21-7-3-2-4-8-21/h2-12,15-16,29H,13-14,17-19H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDDSSVNVFMRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=NC=C3)C(=S)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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